

MICROCEL® MC-12 Microcrystalline Cellulose: A Technical Guide to Structure and Morphology

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure and morphology of MICROCEL® MC-12, a high-quality microcrystalline cellulose (MCC) used extensively as a filler/binder in pharmaceutical and nutraceutical oral dosage forms. This document delves into its physical and chemical properties, the methodologies used for its characterization, and its fundamental structural organization.

Physicochemical and Morphological Properties

MICROCEL® MC-12 is a white, odorless, and tasteless non-fibrous powder.[1][2] It is primarily utilized in direct compression processes due to its optimized compactibility and flow properties. [1][3]

Quantitative Data Summary

The key quantitative specifications for MICROCEL® MC-12 are summarized in the table below. These parameters are critical for predicting its behavior in formulation and manufacturing processes.



Property	Value	Unit	Source
Morphology			
Average Mean Particle Diameter	160	μm	[1][3][4]
Particle Size Distribution (dv10)	60	μm	[1][5]
Particle Size Distribution (dv50)	180	μm	[1][5]
Particle Size Distribution (dv90)	380	μm	[1][5]
Powder Characteristics			
Bulk Density	0.3	g/cm³	[1][5]
Tapped Density	0.53	g/cm³	[1]
True Density	1.54	g/cm³	[1]
Hausner Ratio	1.77	-	Calculated
Carr's Index	43.4	%	Calculated
Powder Flowability	16	S	[1]
Angle of Repose	36	o	[1]
Specific Surface Area	1.05	m²/g	[1]
Physicochemical Properties			
Water Content (LOD)	≤ 7	%	[1][5]
Solubility	Slightly soluble in 5% w/v sodium hydroxide solution; practically insoluble in water,	-	[1]



dilute acids, and most organic solvents.

Calculated Hausner Ratio = Tapped Density / Bulk Density Calculated Carr's Index = [(Tapped Density - Bulk Density) / Tapped Density] x 100

Structural Elucidation and Morphology

The unique properties of MICROCEL® MC-12 stem from its intricate and well-defined structure, which is a result of the controlled manufacturing process of microcrystalline cellulose.

Manufacturing Process Overview

Microcrystalline cellulose is produced from purified wood pulp through a multi-step process involving acid hydrolysis.[6][7] This process selectively removes the amorphous regions of the cellulose fibers, leaving behind the highly crystalline microfibrils.



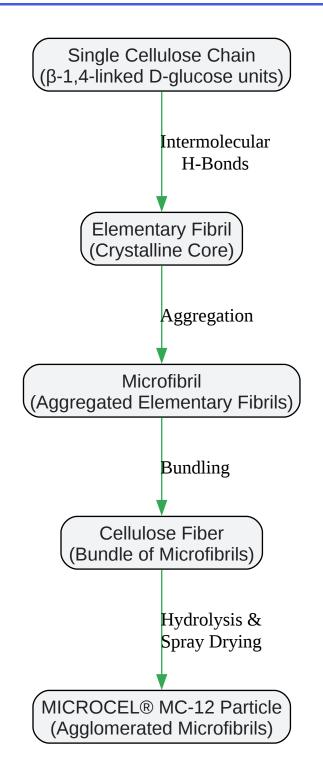
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Figure 1: Generalized manufacturing process of microcrystalline cellulose.

Hierarchical Structure of Cellulose

The morphology of MICROCEL® MC-12 is best understood by examining the hierarchical structure of its source material, cellulose.





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Figure 2: Hierarchical structure of a cellulose fiber leading to an MCC particle.

Experimental Protocols for Characterization



The structural and morphological properties of microcrystalline cellulose are typically characterized using a variety of analytical techniques. The following are detailed methodologies for key experiments.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, particle shape, and size of MICROCEL® MC-12.

Methodology:

- Sample Preparation: A small amount of MICROCEL® MC-12 powder is mounted onto an aluminum stub using double-sided carbon tape.
- Sputter Coating: The sample is coated with a thin layer of a conductive material, typically gold or palladium, using a sputter coater. This prevents charging of the sample surface by the electron beam.
- Imaging: The coated sample is placed in the SEM chamber. The chamber is evacuated to a high vacuum. An electron beam is generated and scanned across the sample surface.
- Data Collection: Secondary electrons emitted from the sample surface are detected to form an image. Images are captured at various magnifications (e.g., 100x, 500x, 1000x) to observe the overall particle morphology and surface details. The accelerating voltage is typically in the range of 5-20 kV.[8][9]

X-Ray Diffraction (XRD)

Objective: To determine the crystalline structure and calculate the crystallinity index of MICROCEL® MC-12.

Methodology:

- Sample Preparation: A sufficient amount of MICROCEL® MC-12 powder is packed into a sample holder to ensure a flat, smooth surface.
- Instrument Setup: The XRD instrument is equipped with a Cu-Kα radiation source (λ = 1.54
 Å). The voltage and current are set, for instance, to 40 kV and 40 mA, respectively.



- Data Acquisition: The sample is scanned over a 2θ range, typically from 5° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis: The resulting diffractogram is analyzed to identify the characteristic peaks of cellulose I, which are typically found around 2θ = 14.8°, 16.3°, and 22.5°.[10] The crystallinity index (CrI) can be calculated using the Segal method: CrI (%) = [(I₂₀₀ I_{am}) / I₂₀₀] x 100 Where I₂₀₀ is the maximum intensity of the (200) peak at approximately 2θ = 22.5°, and I_{am} is the minimum intensity between the (200) and (110) peaks at approximately 2θ = 18°.[11]

Particle Size Analysis by Laser Diffraction

Objective: To determine the particle size distribution of MICROCEL® MC-12.

Methodology:

- Sample Dispersion: A small amount of MICROCEL® MC-12 powder is dispersed in a suitable medium, such as air or a liquid in which it is insoluble, to ensure individual particles are measured.
- Measurement: The dispersion is passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size.
- Data Analysis: A series of detectors measure the intensity of the scattered light at different angles. A mathematical model (typically Mie or Fraunhofer theory) is used to calculate the particle size distribution. The results are reported as volume-based percentiles (e.g., dv10, dv50, dv90).[1][5]

Powder Flow Characterization

Objective: To assess the flow properties of MICROCEL® MC-12 powder.

Methodology:

- Bulk and Tapped Density:
 - A known mass of MICROCEL® MC-12 powder is gently poured into a graduated cylinder to determine the bulk volume and calculate the bulk density.



- The cylinder is then mechanically tapped a specified number of times (e.g., 100, 500, 1250 taps) until the volume is constant. This tapped volume is used to calculate the tapped density.
- The Hausner ratio and Carr's index are calculated from these values to predict flowability.
 [12][13]
- Angle of Repose:
 - The powder is allowed to flow through a funnel onto a flat surface, forming a cone.
 - The angle of the cone with the horizontal is measured. A smaller angle indicates better flowability.[13]
- Flow Through an Orifice:
 - The time taken for a specific mass of powder to flow through an orifice of a defined diameter is measured. This provides a direct indication of the powder's flow rate.[1]

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